

2,8-dichloroquinazoline chemical properties

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Compound of Interest

Compound Name: 2,8-Dichloroquinazoline

Cat. No.: B1313993

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2,8-Dichloroquinazoline: A Technical Guide

Introduction: Quinazoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] The fusion of a benzene ring with a pyrimidine ring creates a scaffold that is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4] Halogenated quinazolines, in particular, serve as versatile intermediates in organic synthesis, allowing for the introduction of various functional groups to modulate biological activity.[5] This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **2,8-dichloroquinazoline**, a specific isomer with potential applications in drug discovery and development.

Chemical and Physical Properties

2,8-Dichloroquinazoline is a solid, heterocyclic compound. Its core structure consists of a quinazoline ring substituted with chlorine atoms at positions 2 and 8. The physicochemical properties are critical for understanding its behavior in chemical reactions and biological systems.

General Properties

The fundamental identifiers and properties of **2,8-dichloroquinazoline** are summarized in the table below.

Property	Value	Source
CAS Number	67092-20-0	[6][7]
Molecular Formula	C ₈ H ₄ Cl ₂ N ₂	[6]
Molecular Weight	199.04 g/mol	[6][8]
Purity	≥98%	[6]
SMILES	<chem>ClC1=NC2=C(Cl)C=CC=C2C=N1</chem>	[6]
Synonyms	2,8-Dichloro-quinazoline	[6][8]

Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior, such as its polarity and lipophilicity, which are crucial for drug development.

Property	Value	Source
Topological Polar Surface Area (TPSA)	25.78 Å ²	[6][8]
LogP (Octanol-Water Partition Coefficient)	2.9366 - 3.1	[6][8]
Hydrogen Bond Acceptors	2	[6][8]
Hydrogen Bond Donors	0	[6]
Rotatable Bonds	0	[6]
Heavy Atom Count	12	[8]
Complexity	165	[8]

Synthesis and Experimental Protocols

The synthesis of **2,8-dichloroquinazoline** involves a multi-step process starting from commercially available precursors.

Synthesis of 2,8-Dichloroquinazoline

A reported synthetic route involves a two-step process starting from 2-amino-3-chlorobenzaldehyde.[8]

Experimental Protocol:

- **Step 1: Cyclization:** 2-amino-3-chlorobenzaldehyde (1.80g, 11.60 mmol) and urea (10.45g, 174.05 mmol) are combined in a stainless steel sealed tube. The reaction mixture is heated to 180°C for 1.5 hours. After cooling to room temperature, 50 mL of water is added. The resulting solid is collected by filtration and washed sequentially with acetone (10 mL) and ethyl acetate (10 mL) to form a slurry. The solid is filtered again and dried under vacuum.
- **Step 2: Chlorination:** The filter cake from the previous step is added to phosphorus oxychloride (50 mL) and refluxed for 3 hours. After cooling to room temperature, the reaction is quenched by adding it to ice water (50 mL). The pH is adjusted to 9 using solid sodium bicarbonate and sodium hydroxide. The aqueous phase is extracted with dichloromethane (3 x 20 mL). The combined organic phases are washed with saturated brine (3 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate mixture (20:1 v/v), to yield **2,8-dichloroquinazoline** as a pale yellow solid (973 mg, 42.3% yield).[8]



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Caption: Figure 1: Synthesis Workflow for **2,8-Dichloroquinazoline**.

Reactivity and Chemical Behavior

The reactivity of the **2,8-dichloroquinazoline** ring is dictated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents. While specific reactivity studies on

the 2,8-dichloro isomer are not extensively documented, valuable insights can be drawn from its well-studied isomer, 2,4-dichloroquinazoline.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atoms on the quinazoline ring are susceptible to nucleophilic aromatic substitution. In di-substituted quinazolines like the 2,4-dichloro isomer, the C4 position is generally more reactive towards nucleophiles than the C2 position under mild conditions.[5][9] This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Harsh reaction conditions, such as higher temperatures, are often required to substitute the chlorine at the C2 position.[9] It is plausible that **2,8-dichloroquinazoline** exhibits similar behavior, with the C2-chloro group being the primary site for nucleophilic attack, while the C8-chloro, being on the benzene ring, would be significantly less reactive towards S_NAr.

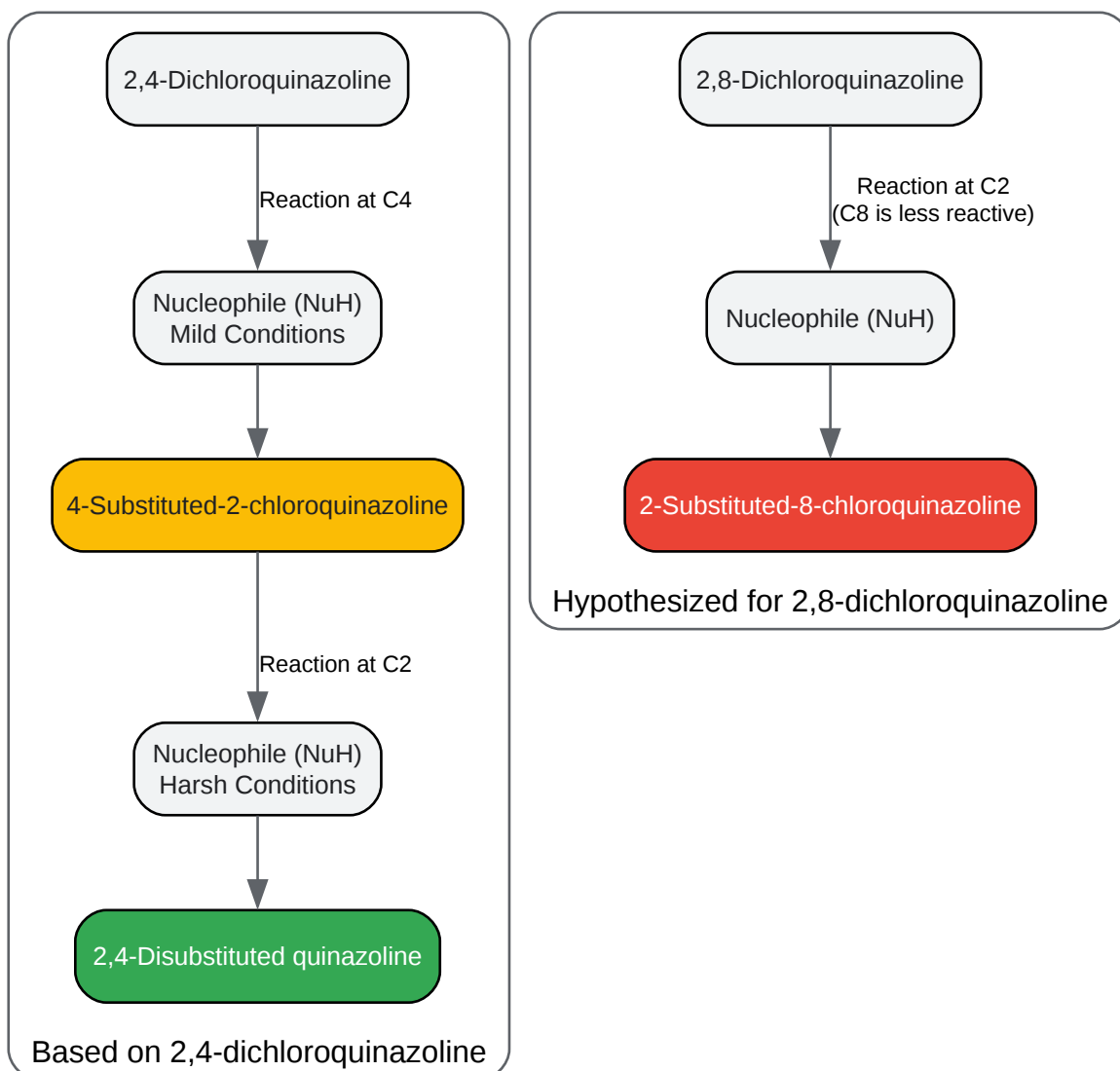


Figure 2: Postulated Reactivity of Dichloroquinazolines

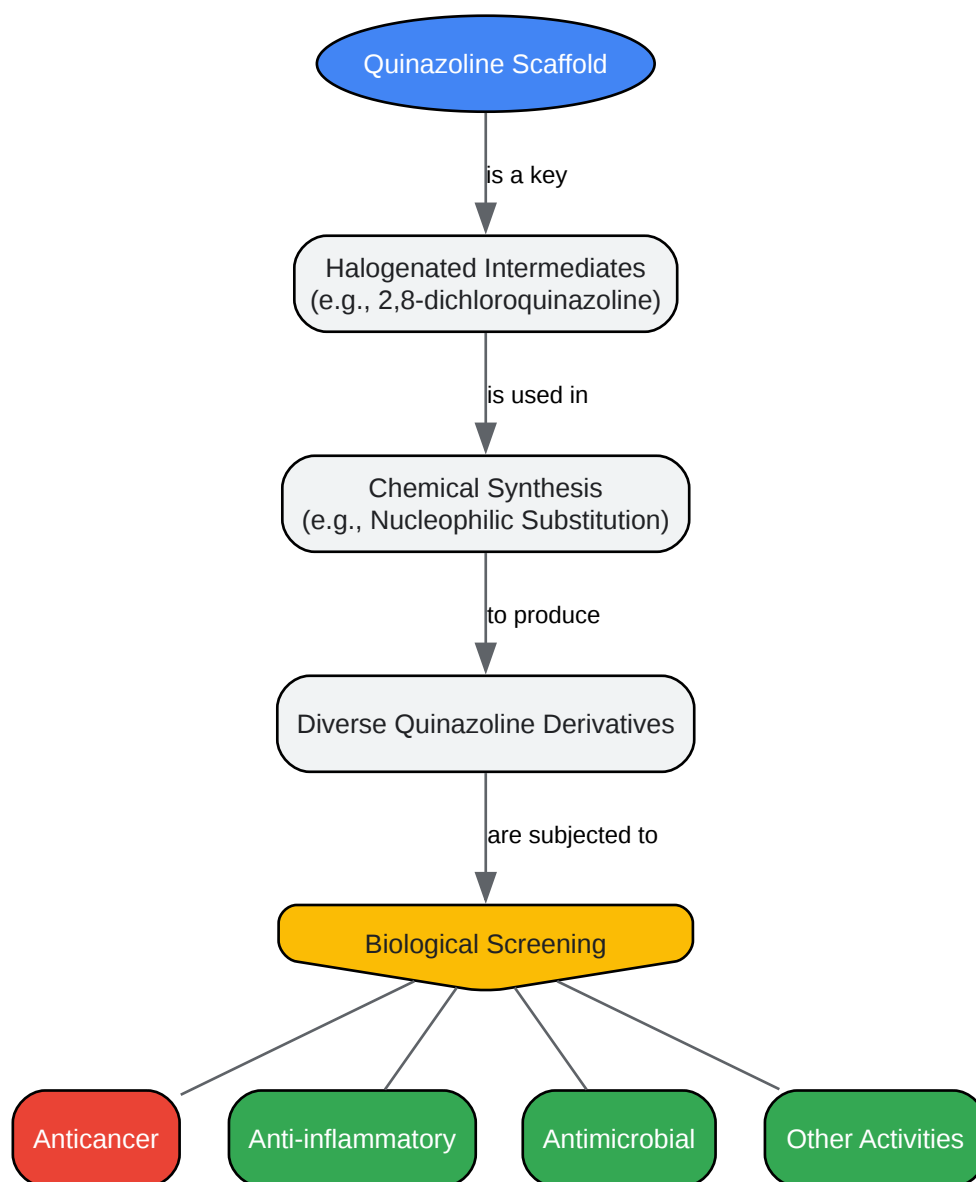


Figure 3: Research Context of Quinazoline Derivatives

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